2-Bromo-4-cyano-3-methylbenzoic acid
Description
2-Bromo-4-cyano-3-methylbenzoic acid (CAS: 1805102-02-6) is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . Structurally, it features a bromine atom at position 2, a cyano group at position 4, and a methyl group at position 3 on the aromatic ring. This compound is typically available at 95% purity and is utilized in organic synthesis and pharmaceutical research as a building block for complex molecules due to its reactive functional groups .
Properties
IUPAC Name |
2-bromo-4-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHRWNTRULXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Route
A detailed synthesis route for this compound might involve the following steps:
- Preparation of 3-Methylbenzoic Acid : This can be obtained through the nitration of toluene followed by reduction and acidification steps.
- Bromination of 3-Methylbenzoic Acid : Using brominating agents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF).
- Cyanation of Brominated Intermediate : This step involves reacting the brominated compound with a cyanide source, such as zinc cyanide, in the presence of palladium catalysts.
Reaction Conditions and Catalysts
The reaction conditions and choice of catalysts play a crucial role in the synthesis of this compound. For instance:
- Temperature : The cyanation step often requires temperatures around 100°C.
- Catalysts : Palladium complexes, such as Pd(PPh₃)₄, are commonly used for cyanation reactions.
- Solvents : Solvents like DMF are preferred for their ability to dissolve reactants and facilitate the reaction.
Applications and Research Findings
This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions, which are crucial for building complex organic molecules. Recent research has highlighted the importance of such compounds in developing new pharmaceutical and agrochemical agents.
Data and Tables
Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1805102-02-6 |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | This compound |
Synthesis Conditions
| Step | Reaction Conditions | Yield |
|---|---|---|
| Bromination | NBS in DMF, room temperature | 80-90% |
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | 50-60% |
Applications
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for bioactive molecules |
| Agrochemical Synthesis | Intermediate for complex organic molecules |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-cyano-3-methylbenzoic acid.
Reduction: 2-Bromo-4-amino-3-methylbenzoic acid.
Oxidation: 2-Bromo-4-cyano-3-carboxybenzoic acid.
Scientific Research Applications
2-Bromo-4-cyano-3-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyano-3-methylbenzoic acid exerts its effects depends on the specific application. In chemical reactions, the bromine atom and cyano group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Positional Isomers
The compound exhibits positional isomerism with other bromo-cyano-methylbenzoic acid derivatives, which share the same molecular formula but differ in substituent placement (Table 1).
Table 1: Positional Isomers of 2-Bromo-4-cyano-3-methylbenzoic Acid
| Compound Name | Substituent Positions | CAS Number |
|---|---|---|
| 2-Bromo-3-cyano-6-methylbenzoic acid | Br (2), CN (3), CH₃ (6) | 1805529-10-5 |
| 2-Bromo-4-cyano-5-methylbenzoic acid | Br (2), CN (4), CH₃ (5) | 1805188-89-9 |
| 2-Bromo-4-cyano-6-methylbenzoic acid | Br (2), CN (4), CH₃ (6) | 1807028-85-8 |
Key differences arise from the electronic and steric effects of substituent positions. For example, the proximity of the cyano group (electron-withdrawing) to the carboxylic acid in the target compound may enhance its acidity compared to isomers where the cyano group is farther from the acid moiety .
Comparison with Bromo-Methylbenzoic Acid Derivatives
The target compound can also be compared to simpler bromo-methylbenzoic acids lacking the cyano group (Table 2).
Table 2: Bromo-Methylbenzoic Acid Derivatives
| Compound Name | Substituent Positions | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Bromo-5-methylbenzoic acid | Br (2), CH₃ (5) | 6967-82-4 | 215.04 | Not reported |
| 4-Bromo-2-methylbenzoic acid | Br (4), CH₃ (2) | 68837-59-2 | 215.04 | 181 |
| 4-Bromo-3-methylbenzoic acid | Br (4), CH₃ (3) | 7697-28-1 | 215.04 | Not reported |
The addition of a cyano group in the target compound increases molecular weight by 25.02 g/mol compared to these derivatives. The cyano group also introduces stronger electron-withdrawing effects, likely reducing the pKa of the carboxylic acid (making it more acidic) compared to non-cyano analogs .
Comparison with Amino-Substituted Analogs
Amino-substituted bromo-methylbenzoic acids (e.g., 2-amino-4-bromo-6-methylbenzoic acid, CAS: 206548-13-2) differ in their functional group chemistry (Table 3).
Table 3: Amino vs. Cyano Substituted Analogs
| Compound Name | Substituent Positions | Key Functional Group |
|---|---|---|
| This compound | Br (2), CN (4), CH₃ (3) | Cyano (electron-withdrawing) |
| 2-Amino-4-bromo-6-methylbenzoic acid | NH₂ (2), Br (4), CH₃ (6) | Amino (electron-donating) |
The amino group (basic, electron-donating) contrasts sharply with the cyano group (acidic, electron-withdrawing). This difference profoundly impacts reactivity: amino derivatives may participate in coupling reactions (e.g., amide formation), while cyano groups are prone to hydrolysis or nucleophilic substitution .
Biological Activity
2-Bromo-4-cyano-3-methylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with related compounds.
- Molecular Formula : C10H8BrNO2
- Molecular Weight : 270.08 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom and cyano group enhances its reactivity and binding affinity towards specific targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Receptor Activity : It can act as a ligand for various receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against specific bacterial strains.
Study 1: Anti-inflammatory Activity
A study conducted on the effects of this compound demonstrated its potential as an anti-inflammatory agent. The compound was tested in a carrageenan-induced paw edema model, showing a dose-dependent reduction in edema formation (Table 1).
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
The results indicate a significant inhibition of pro-inflammatory cytokines, suggesting that the compound could be a candidate for further development in treating inflammatory diseases.
Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-methylbenzoic acid | Lacks cyano group | Moderate anti-inflammatory |
| 4-Cyano-3-methylbenzoic acid | Lacks bromine atom | Weak antimicrobial activity |
| 3-Bromo-4-cyano benzoic acid | Similar structure but different position of bromine | Limited anti-inflammatory effects |
The presence of both bromine and cyano groups in this compound appears to enhance its biological activity compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-4-cyano-3-methylbenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves bromination and cyanation steps on a pre-functionalized benzoic acid scaffold. A common approach is to start with a methyl-substituted benzoic acid derivative, where bromination is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to ensure regioselectivity at the 2-position. Subsequent cyanation at the 4-position can be performed via a palladium-catalyzed cross-coupling reaction (e.g., using CuCN or K₄[Fe(CN)₆]). Optimization includes controlling reaction temperature (0–25°C for bromination) and using anhydrous conditions to minimize side reactions. Yield improvements are achieved by stoichiometric tuning of reagents and inert atmosphere use to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals methyl (δ ~2.3 ppm) and aromatic proton environments; ¹³C NMR identifies carbonyl (C=O, δ ~170 ppm), cyano (C≡N, δ ~115 ppm), and bromine-adjacent carbons.
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (carboxylic acid C=O stretch) confirm functional groups.
- X-ray Crystallography : Resolves regiochemistry of substituents. SHELX software is widely used for structure refinement, particularly for resolving ambiguities in heavy-atom (Br) positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when determining the regioselectivity of substituents in derivatives of this compound?
- Methodological Answer : Contradictions between NMR/IR predictions and experimental data often arise from unexpected substituent interactions or crystal packing effects. To resolve these:
- Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and verify substituent positions.
- Use computational chemistry (DFT calculations) to simulate spectra and compare with experimental results.
- Employ single-crystal X-ray diffraction with SHELXL refinement to unambiguously confirm regiochemistry. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .
Q. What strategies can be employed to enhance the stability of this compound under varying experimental conditions (e.g., acidic/basic environments)?
- Methodological Answer : Stability challenges arise from hydrolysis of the cyano group or decarboxylation. Mitigation strategies include:
- pH Control : Store and react the compound in neutral buffers (pH 6–8) to prevent acid/base degradation.
- Temperature Regulation : Avoid prolonged heating (>80°C); use low-temperature reactions (e.g., 0–4°C) for sensitive steps.
- Protective Group Chemistry : Temporarily protect the carboxylic acid moiety (e.g., methyl ester formation) during reactive steps, followed by deprotection .
Q. In medicinal chemistry research, how is this compound utilized as a precursor for developing bioactive molecules, and what are the key considerations in its functionalization?
- Methodological Answer : The compound serves as a versatile intermediate for:
- Drug Candidates : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for target binding.
- Proteolysis-Targeting Chimeras (PROTACs) : The cyano group can be modified to link E3 ligase ligands.
Key considerations: - Regioselectivity : Ensure bromine substitution at the 2-position using directing groups (e.g., methyl at 3-position).
- Compatibility : Verify that functionalization steps (e.g., amidation of the carboxylic acid) do not disrupt existing substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
